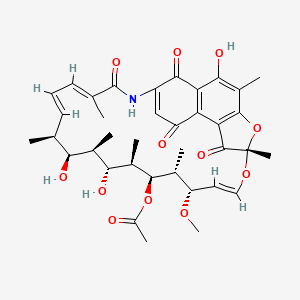

Rifamycin S

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C37H45NO12 |

|---|---|

Molekulargewicht |

695.8 g/mol |

IUPAC-Name |

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate |

InChI |

InChI=1S/C37H45NO12/c1-16-11-10-12-17(2)36(46)38-23-15-24(40)26-27(32(23)44)31(43)21(6)34-28(26)35(45)37(8,50-34)48-14-13-25(47-9)18(3)33(49-22(7)39)20(5)30(42)19(4)29(16)41/h10-16,18-20,25,29-30,33,41-43H,1-9H3,(H,38,46)/b11-10+,14-13+,17-12+/t16-,18+,19+,20+,25-,29-,30+,33+,37-/m0/s1 |

InChI-Schlüssel |

BTVYFIMKUHNOBZ-URFUDWCHSA-N |

Isomerische SMILES |

C[C@H]1/C=C/C=C(/C(=O)NC2=CC(=O)C3=C(C2=O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)\C |

Kanonische SMILES |

CC1C=CC=C(C(=O)NC2=CC(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)C |

Synonyme |

NSC 144130 rifamycin S |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Origin of Rifamycin S

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rifamycin S, a member of the ansamycin class of antibiotics, stands as a pivotal molecule in the history of antibacterial therapy and a cornerstone in the treatment of mycobacterial infections. This technical guide provides a comprehensive overview of the discovery, origin, biosynthesis, and key experimental methodologies associated with this compound. It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights into the scientific journey from a soil microorganism to a clinically significant antibiotic precursor. The guide includes structured data on the biological activity of rifamycins, detailed experimental protocols, and visualizations of the biosynthetic pathway and experimental workflows to facilitate a deeper understanding of this important natural product.

Discovery and Origin

The story of this compound begins with the isolation of a new actinomycete strain, initially named Streptomyces mediterranei, from a soil sample collected near St. Raphael in the south of France in 1957. The discovery was the result of a collaboration between two microbiologists, Piero Sensi and Maria Teresa Timbal, working for the Italian pharmaceutical company Group Lepetit SpA in Milan. The producing organism was later reclassified as Amycolatopsis mediterranei and is now known as Amycolatopsis rifamycinica.

Initial fermentation of this microorganism yielded a complex of related substances, collectively named rifamycins. Among these, Rifamycin B was the most abundant but possessed low antibacterial activity. However, it was observed that Rifamycin B could be converted to the more active this compound through oxidation and hydrolysis. This compound, a quinone derivative, became a key intermediate in the semi-synthetic production of more potent and clinically useful rifamycin derivatives, such as rifampicin.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃₇H₄₅NO₁₂ | [1][2][3] |

| Molecular Weight | 695.76 g/mol | [1][2] |

| Appearance | Light yellow to brown powder/crystal | |

| Melting Point | 179-181 °C (decomposes) | |

| Solubility | Slightly soluble in benzene, chloroform, and methanol. Insoluble in water. | |

| Optical Rotation | +476° (c=0.1 in methanol) | |

| Storage Conditions | -20°C for long-term storage. |

Biosynthesis of this compound

This compound is a natural product synthesized by Amycolatopsis rifamycinica via a type I polyketide synthase (PKS) pathway. The biosynthesis is a complex process encoded by a large gene cluster known as the rif cluster.

A key feature of rifamycin biosynthesis is the use of an unusual starter unit, 3-amino-5-hydroxybenzoic acid (AHBA). The AHBA starter unit is condensed with two acetate and eight propionate units to form the polyketide chain. This chain then undergoes a series of modifications, including cyclization, oxidation, and other tailoring reactions, to yield the final rifamycin structure. The conversion of the initially produced Rifamycin B to this compound involves an oxidative process.

Biosynthetic Pathway of Rifamycin

References

Rifamycin S mechanism of action on RNA polymerase

An In-depth Technical Guide on the Mechanism of Action of Rifamycin S on RNA Polymerase

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rifamycins are a class of antibiotics that are potent inhibitors of bacterial DNA-dependent RNA polymerase (RNAP).[1] This class of drugs, including the well-known derivative rifampicin, is a cornerstone in the treatment of tuberculosis.[1][2] this compound is a precursor in the synthesis of many other rifamycin derivatives and serves as a fundamental scaffold for understanding the mechanism of action. This guide provides a detailed technical overview of the molecular interactions and functional consequences of this compound binding to bacterial RNA polymerase.

The Target: Bacterial RNA Polymerase

Bacterial RNA polymerase is a multi-subunit enzyme responsible for transcribing genetic information from DNA to RNA. The core enzyme consists of five subunits (α₂, β, β', ω). The β subunit, encoded by the rpoB gene, is the catalytic core and the direct target of rifamycins.[3][4] The binding of rifamycins to the β subunit is highly specific to prokaryotic RNAP, which accounts for its selective toxicity against bacteria.

Mechanism of Action of this compound

The primary mechanism of action of this compound and its derivatives is the inhibition of transcription initiation. This inhibition is not due to the prevention of RNAP binding to promoter DNA or the formation of the first phosphodiester bond. Instead, rifamycins act by physically blocking the elongation of the nascent RNA chain.

Binding to the RNA Polymerase β-Subunit

This compound binds to a deep, hydrophobic pocket on the β-subunit of RNA polymerase. This binding site is located within the DNA/RNA channel, approximately 12 Å away from the active site magnesium ion. The ansa chain and the naphthalene moiety of the rifamycin molecule are crucial for this interaction. The binding is stabilized by a series of hydrogen bonds and hydrophobic interactions with specific amino acid residues within the binding pocket.

Steric Hindrance of the Nascent RNA Transcript

Once bound, the rifamycin molecule physically obstructs the path of the elongating RNA transcript. RNA synthesis can initiate, and short transcripts of 2-3 nucleotides can be formed. However, as the nascent RNA chain extends beyond this length, it sterically clashes with the bound rifamycin molecule. This clash prevents further elongation, leading to the dissociation of the short abortive RNA transcripts and halting productive transcription.

Allosteric Effects

While the primary mechanism is steric hindrance, some studies have proposed potential allosteric effects of rifamycin binding. However, evidence for a significant allosteric mechanism, such as modulating the affinity for the active site Mg²⁺, has been contested and is not widely supported.

Quantitative Data: Inhibition of RNA Polymerase

The inhibitory activity of rifamycins is typically quantified by the 50% inhibitory concentration (IC₅₀). The following table summarizes key quantitative data for rifampicin, a potent derivative of this compound, against E. coli and M. tuberculosis RNAP.

| Compound | Target Enzyme | Mutant | IC₅₀ (µM) | Apparent K_d_ (nM) | Reference |

| Rifampicin | E. coli RNAP | Wild-Type | < 0.005 | ~1 | |

| Rifampicin | M. tuberculosis RNAP | Wild-Type | ~0.02 | - | |

| Rifampicin | E. coli RNAP | D516V | 398 (±118) | - | |

| Rifampicin | E. coli RNAP | H526Y | ≥ 2000 | > 100,000 | |

| Rifampicin | E. coli RNAP | S531L | 102 (±19) | - | |

| Rifampicin | E. coli RNAP | P564L | - | ~15,000 | |

| Rifampicin | E. coli RNAP | R529C | - | ~8,000 |

Experimental Protocols

In Vitro Transcription Inhibition Assay

This assay measures the ability of a compound to inhibit the synthesis of RNA by purified RNA polymerase.

Materials:

-

Purified bacterial RNA polymerase holoenzyme (e.g., E. coli RNAP)

-

Linear DNA template containing a strong promoter (e.g., T7A1 or λ P_R_)

-

Ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP)

-

α-³²P-UTP (radiolabel)

-

Transcription buffer (40 mM Tris-HCl pH 7.9, 150 mM KCl, 10 mM MgCl₂, 1 mM DTT, 5% glycerol)

-

This compound stock solution (in DMSO)

-

Heparin (to ensure a single round of transcription)

-

RNA loading buffer (95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)

-

Denaturing polyacrylamide gel (e.g., 8% polyacrylamide, 8 M urea)

Procedure:

-

Prepare reaction mixtures by combining transcription buffer, DTT, and BSA.

-

Add the desired concentration of this compound (or DMSO for control) to the reaction tubes.

-

Add RNA polymerase holoenzyme to the tubes and incubate for 10 minutes at 37°C to allow for inhibitor binding.

-

Add the DNA template to the mixture and incubate for a further 10 minutes at 37°C to allow for the formation of the open promoter complex.

-

Initiate transcription by adding a mixture of rNTPs, including α-³²P-UTP. For single-round transcription, add heparin along with the rNTPs.

-

Allow the reaction to proceed for 15 minutes at 37°C.

-

Stop the reaction by adding an equal volume of RNA loading buffer.

-

Denature the samples by heating at 95°C for 5 minutes.

-

Separate the RNA products by electrophoresis on a denaturing polyacrylamide gel.

-

Visualize the radiolabeled RNA transcripts using autoradiography or phosphorimaging. The intensity of the full-length transcript band will decrease with increasing concentrations of this compound.

Rifamycin-RNAP Binding Assay (Filter Binding)

This assay measures the direct binding of radiolabeled rifamycin to RNA polymerase.

Materials:

-

Purified RNA polymerase

-

³H-Rifampicin (as a representative radiolabeled rifamycin)

-

Binding buffer (e.g., 10 mM Tris-HCl pH 7.9, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT)

-

Nitrocellulose filters (0.45 µm pore size)

-

Washing buffer (same as binding buffer)

-

Scintillation fluid and counter

Procedure:

-

In a series of tubes, incubate a fixed concentration of RNA polymerase with varying concentrations of ³H-Rifampicin in binding buffer. Include a control with no enzyme.

-

Incubate the mixture for 15 minutes at 37°C to allow binding to reach equilibrium.

-

Filter the reaction mixtures through nitrocellulose filters under vacuum. Proteins and protein-ligand complexes will bind to the filter, while unbound ligand will pass through.

-

Wash the filters with cold washing buffer to remove any non-specifically bound radioligand.

-

Air-dry the filters and place them in scintillation vials with scintillation fluid.

-

Quantify the amount of bound ³H-Rifampicin by liquid scintillation counting.

-

The data can be used to determine the dissociation constant (K_d_) of the Rifamycin-RNAP interaction.

Visualizations

Signaling Pathways and Logical Relationships

Caption: Mechanism of this compound inhibition of bacterial RNA polymerase.

Experimental Workflow

Caption: Workflow for in vitro characterization of this compound activity.

Rifamycin Binding Pocket on RNA Polymerase

Caption: Key residues in the this compound binding pocket of the RNAP β-subunit.

References

- 1. Inhibition of RNA Polymerase by Rifampicin and Rifamycin-Like Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural basis for rifamycin resistance of bacterial RNA polymerase by the three most clinically important RpoB mutations found in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Rifamycin Sodium? [synapse.patsnap.com]

- 4. journals.asm.org [journals.asm.org]

An In-depth Technical Guide to the Biosynthesis of Rifamycin S in Amycolatopsis mediterranei

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rifamycin S, a key intermediate in the production of the potent antituberculosis drug rifampicin, is a complex ansamycin antibiotic synthesized by the actinomycete Amycolatopsis mediterranei. This technical guide provides a comprehensive overview of the intricate biosynthetic pathway of this compound, detailing the genetic machinery, enzymatic processes, and regulatory networks that govern its production. The guide is intended to serve as a core resource for researchers and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of the key biological pathways to facilitate further research and strain improvement efforts.

The Rifamycin Biosynthetic Gene Cluster (rif)

The entire biosynthetic pathway for rifamycin is encoded within a large, approximately 95-kilobase contiguous gene cluster known as the rif cluster.[1] This cluster contains all the necessary genetic information, including genes for the synthesis of the starter unit, the polyketide backbone, post-polyketide modifications, as well as genes responsible for regulation, resistance, and export of the antibiotic.

The genes within the rif cluster can be broadly categorized as follows:

-

AHBA Synthesis Genes (e.g., rifG, rifH, rifI, rifJ, rifK, rifL, rifM, rifN): These genes are responsible for the synthesis of the unusual starter unit, 3-amino-5-hydroxybenzoic acid (AHBA).

-

Polyketide Synthase (PKS) Genes (e.g., rifA, rifB, rifC, rifD, rifE): These large, modular Type I PKS genes orchestrate the assembly of the polyketide chain.

-

Post-PKS Modification Genes: A suite of genes encoding tailoring enzymes that modify the polyketide intermediate to form the final rifamycin structure.

-

Regulatory Genes (e.g., rifQ, rifO): These genes control the expression of the biosynthetic genes.

-

Export and Resistance Genes (e.g., rifP): These genes are involved in transporting the antibiotic out of the cell and providing self-resistance to the producer organism.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the formation of the starter unit, followed by the assembly of a polyketide chain, and finally, a series of tailoring reactions.

Synthesis of the Starter Unit: 3-Amino-5-hydroxybenzoic Acid (AHBA)

The biosynthesis of this compound is initiated by the unique starter molecule, 3-amino-5-hydroxybenzoic acid (AHBA).[2] The synthesis of AHBA proceeds through a branch of the shikimate pathway and involves a series of enzymatic reactions encoded by the rifG-N genes.

Polyketide Chain Assembly

The polyketide backbone of rifamycin is assembled by a modular Type I polyketide synthase (PKS) encoded by the rifA-E genes.[1] This enzymatic complex utilizes the AHBA starter unit and sequentially adds extender units derived from acetate and propionate (in the form of malonyl-CoA and methylmalonyl-CoA, respectively) to build the polyketide chain.[2]

Post-PKS Modifications and Formation of this compound

Following the assembly of the polyketide chain, a series of post-PKS modifications, including cyclization, oxidation, and other tailoring reactions, lead to the formation of the first macrocyclic intermediate, proansamycin X.[2] Further enzymatic modifications of proansamycin X eventually yield this compound. The conversion of Rifamycin SV to this compound can also occur spontaneously through oxidation.

Regulatory Networks in Rifamycin Biosynthesis

The production of rifamycin is tightly regulated at the genetic level to ensure efficient synthesis and to prevent toxicity to the producing organism. Key regulatory elements include the rifQ-rifP feedback loop and the influence of rifO and the signaling molecule B-factor.

The RifQ-RifP Regulatory Feedback Loop

The rifQ gene encodes a TetR-family transcriptional regulator that acts as a repressor for the rifP gene. The rifP gene, in turn, encodes a transmembrane efflux pump responsible for exporting rifamycin out of the cell.

In the early stages of growth, RifQ is active and represses the expression of rifP. This leads to an intracellular accumulation of rifamycin. As the concentration of rifamycin reaches a certain threshold, it binds to RifQ, causing a conformational change that inactivates its repressor function. This de-repression allows for the expression of the RifP efflux pump, which then transports rifamycin out of the cell, thus completing the feedback loop.

The Role of RifO and B-factor

The rifO gene is believed to be involved in the production of a signaling molecule known as B-factor (3'-(1-butyl phosphoryl)adenosine). External addition of B-factor has been shown to stimulate rifamycin B synthesis. This suggests that RifO and B-factor play a positive regulatory role in rifamycin biosynthesis.

Quantitative Data on Rifamycin Production

The yield of rifamycin can be influenced by various factors, including the genetic background of the strain, fermentation conditions, and the composition of the culture medium. The following tables summarize some of the reported quantitative data on rifamycin production.

| Strain | Genetic Modification | Production Titer | Reference |

| Amycolatopsis mediterranei S699 | Wild-type | Up to 500 mg/L of Rifamycin B | |

| Amycolatopsis mediterranei DCO36 | rifAT6 replaced by rapAT2 | 2-20 mg/L of 24-desmethyl rifamycin B | |

| Amycolatopsis mediterranei DCO36ΔrifQ | Deletion of rifQ in DCO36 | 62% increase in 24-desmethyl rifamycin B production compared to DCO36 | |

| Amycolatopsis mediterranei DCO36-rifO | Overexpression of rifO in DCO36 | 27% increase in 24-desmethyl rifamycin B production compared to DCO36 | |

| Amycolatopsis mediterranei S699ΔrifO | Deletion of rifO in S699 | 70.61% decrease in Rifamycin B production compared to wild-type | |

| Industrial Strain N. mediterranei N813 | Not specified | Up to 24 g/L of Rifamycin B |

| Fermentation Method | Strain | Substrate | Yield | Reference |

| Solid-State Fermentation | A. mediterranei MTCC17 | Wheat bran | 4 g/kg | |

| Solid-State Fermentation (HCl pre-treated) | A. mediterranei MTCC17 | Wheat bran | 12 g/kg | |

| Optimized Solid-State Fermentation | A. mediterranei MTCC17 | Wheat bran | 32 g/kg |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of rifamycin biosynthesis.

Fermentation of Amycolatopsis mediterranei for Rifamycin Production

Objective: To cultivate A. mediterranei for the production of rifamycin.

Materials:

-

Amycolatopsis mediterranei strain

-

Seed culture medium (e.g., Tryptic Soy Broth)

-

Production medium (specific composition can vary, but a typical example is provided below)

-

Sterile baffled flasks

-

Incubator shaker

Production Medium Example:

| Component | Concentration |

| Glucose | 120 g/L |

| Bacto-peptone | 10 g/L |

| Yeast extract | 5 g/L |

| pH | 7.2 |

Procedure:

-

Inoculum Preparation: Inoculate a loopful of A. mediterranei spores or mycelia from a fresh plate into a flask containing seed culture medium. Incubate at 28-30°C with shaking at 200-250 rpm for 48-72 hours until a dense culture is obtained.

-

Production Culture: Inoculate the production medium with the seed culture (typically a 5-10% v/v inoculum).

-

Incubation: Incubate the production culture at 28-30°C with vigorous shaking (200-250 rpm) for 7-10 days.

-

Monitoring: Monitor the culture periodically for growth (e.g., by measuring optical density or dry cell weight) and rifamycin production.

Extraction and Quantification of this compound

Objective: To extract and quantify this compound from the fermentation broth.

Materials:

-

Fermentation broth

-

Ethyl acetate

-

Sodium sulfate (anhydrous)

-

Rotary evaporator

-

Methanol

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

This compound standard

Procedure:

-

Extraction:

-

Adjust the pH of the fermentation broth to 2.0 with HCl.

-

Extract the broth twice with an equal volume of ethyl acetate.

-

Pool the organic layers and dry over anhydrous sodium sulfate.

-

Evaporate the solvent using a rotary evaporator.

-

-

Quantification:

-

Dissolve the dried extract in a known volume of methanol.

-

Analyze the sample by HPLC. A typical mobile phase is a gradient of acetonitrile and water with 0.1% formic acid.

-

Monitor the elution at a wavelength of 334 nm.

-

Quantify the amount of this compound by comparing the peak area to a standard curve prepared with a known concentration of this compound.

-

Gene Knockout in Amycolatopsis mediterranei via Homologous Recombination

Objective: To create a targeted gene deletion mutant of A. mediterranei.

Materials:

-

A. mediterranei genomic DNA

-

PCR primers for amplifying upstream and downstream flanking regions of the target gene

-

A suicide vector (non-replicative in A. mediterranei) containing a selectable marker (e.g., apramycin resistance)

-

Restriction enzymes and T4 DNA ligase

-

Competent E. coli for plasmid construction

-

Protoplast preparation reagents for A. mediterranei

-

Polyethylene glycol (PEG) for transformation

-

Selective agar plates

Procedure:

-

Construct Design: Design PCR primers to amplify approximately 1.5-2.0 kb regions flanking the target gene (upstream and downstream arms).

-

Plasmid Construction:

-

Amplify the upstream and downstream arms from A. mediterranei genomic DNA.

-

Clone the two arms into the suicide vector on either side of the selectable marker.

-

Transform the construct into E. coli and verify the plasmid by restriction digestion and sequencing.

-

-

Transformation into A. mediterranei:

-

Prepare protoplasts of A. mediterranei.

-

Transform the protoplasts with the constructed suicide vector using PEG-mediated transformation.

-

Plate the transformed protoplasts on a regeneration medium containing the appropriate antibiotic for selecting single-crossover homologous recombinants.

-

-

Selection of Double-Crossover Mutants:

-

Culture the single-crossover mutants in non-selective liquid medium to allow for the second crossover event to occur.

-

Plate the culture on non-selective medium to obtain individual colonies.

-

Screen the colonies for the desired double-crossover event (loss of the vector and the target gene) by replica plating onto selective and non-selective media.

-

Confirm the gene deletion by PCR analysis of genomic DNA from the putative mutants.

-

Visualizing Biosynthetic and Regulatory Pathways

The following diagrams, generated using the DOT language, illustrate key pathways in the biosynthesis of this compound.

Overview of this compound Biosynthesis

Caption: Overview of the this compound biosynthetic pathway.

The RifQ-RifP Regulatory Feedback Loop

Caption: The RifQ-RifP regulatory feedback mechanism.

Experimental Workflow for Gene Knockout

References

An In-depth Technical Guide to the Ansamycin Antibiotic Family

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the ansamycin family of antibiotics, a class of macrocyclic lactams known for their broad spectrum of biological activities. From their unique structural characteristics to their distinct mechanisms of action, this document serves as a comprehensive resource covering their classification, biological activity, and the experimental methodologies used in their evaluation.

Introduction to Ansamycins

The ansamycin family of antibiotics are bacterial secondary metabolites first discovered in 1959.[1][2] They are produced primarily by actinomycete bacteria, such as Streptomyces and Amycolatopsis.[3] The name "ansamycin" is derived from the Latin word ansa, meaning "handle," which aptly describes their characteristic chemical structure: an aromatic chromophore bridged by a long, aliphatic "ansa" chain.[2] This unique conformation confers a range of potent biological activities, including antibacterial, antifungal, antiviral, and antineoplastic properties.[4] While structurally similar to macrolides, they are distinguished by the presence of a lactam instead of a lactone in the macrocyclic ring.

Classification of Ansamycin Antibiotics

Ansamycins are primarily classified based on the chemical nature of their aromatic core. The two major classes are the Benzenoid Ansamycins and the Naphthalenoid Ansamycins . A third, more heterogeneous group of "atypical" ansamycins with different core structures also exists.

-

Benzenoid Ansamycins: These compounds feature a benzene or benzoquinone ring system as their aromatic moiety. This class is best known for its potent antitumor activity, which stems from the inhibition of Heat Shock Protein 90 (Hsp90). Key examples include Geldanamycin and the maytansinoids like Ansamitocin.

-

Naphthalenoid Ansamycins: This class contains a naphthalene or naphthoquinone aromatic core. It includes the clinically vital rifamycin subgroup, which are cornerstone drugs in the treatment of mycobacterial infections like tuberculosis and leprosy. Other members include streptovaricins and naphthomycins.

Further sub-classification, particularly within the naphthalenoid group, can be made based on the length of the ansa chain and the oxidation state of the aromatic core.

References

The Architecture of Innovation: A Technical Guide to the Chemical Synthesis of Rifamycin S Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rifamycin S, a member of the ansamycin family of antibiotics, stands as a critical scaffold in the development of potent therapeutics against bacterial infections. Its complex structure offers multiple sites for chemical modification, leading to a vast landscape of derivatives with tailored biological activities. This technical guide provides an in-depth exploration of the chemical synthesis of key this compound derivatives, with a particular focus on modifications at the C3, C4, and C25 positions. We present a comprehensive review of synthetic methodologies, detailed experimental protocols for seminal reactions, and a structured compilation of quantitative data to facilitate comparative analysis. Furthermore, this guide employs visualizations of synthetic workflows and biological mechanisms to offer a clearer understanding of the intricate relationships between chemical structure and antibacterial efficacy.

Introduction: The Enduring Legacy of this compound

This compound is a quinone-containing antibiotic that exerts its antibacterial effect by inhibiting bacterial DNA-dependent RNA polymerase.[1][2] Its unique ansa-macrocyclic structure, characterized by an aliphatic chain bridging an aromatic naphthoquinone core, has made it a versatile platform for medicinal chemists.[3][4] The clinical success of derivatives like rifampicin has cemented the importance of this scaffold, yet the emergence of drug-resistant bacterial strains necessitates the continued exploration of novel analogs.[5] This guide delves into the synthetic strategies employed to modify this compound, providing researchers with the foundational knowledge to design and synthesize next-generation rifamycin antibiotics.

Key Positions for Chemical Modification

The this compound molecule presents several reactive sites amenable to chemical derivatization. The most extensively studied positions are the C3 and C4 atoms of the naphthoquinone ring and the C25 acetyl group on the ansa chain. Modifications at these sites have been shown to significantly impact the drug's potency, spectrum of activity, and ability to overcome resistance mechanisms.

Synthesis of C3 and C4 Position Derivatives

Modifications at the C3 and C4 positions of the naphthoquinone core have yielded some of the most clinically significant rifamycin derivatives, including rifampicin. These positions are susceptible to nucleophilic attack and electrophilic substitution, allowing for the introduction of a wide array of functional groups.

Synthesis of 3-Amino and 3-Azido this compound

A key intermediate for many C3-substituted derivatives is 3-amino-rifamycin S. A common synthetic route involves the introduction of an azide group at the C3 position, followed by reduction.

Experimental Protocol: Synthesis of 3-Azido-Rifamycin S

-

Materials: this compound, sodium azide, dimethylformamide (DMF), chloroform, water, bibasic sodium phosphate solution.

-

Procedure:

-

Dissolve 20 g of this compound in 60 ml of formamide in a 250 ml 4-neck flask.

-

Heat the solution to 33°C.

-

Add 3.7 g of sodium azide in small fractions over 15 minutes.

-

Stir the mixture at 33°C for approximately 7 hours.

-

Pour the reaction mixture into chloroform.

-

Wash the organic phase with water and then with an aqueous solution of bibasic sodium phosphate.

-

The resulting 3-azido-rifamycin S can be isolated and purified using standard techniques.

-

Experimental Protocol: Synthesis of 3-Amino-Rifamycin S from 3-Azido-Rifamycin S

-

Materials: 3-Azido-Rifamycin S, suitable reducing agent (e.g., hydrogen sulfide, triphenylphosphine).

-

Procedure:

-

Dissolve the crude 3-azido-rifamycin S in a suitable solvent.

-

Treat the solution with a reducing agent to convert the azide group to an amine.

-

Monitor the reaction by thin-layer chromatography until completion.

-

Isolate and purify the 3-amino-rifamycin S product.

-

Synthesis of Rifampicin

Rifampicin is a cornerstone in the treatment of tuberculosis and is synthesized from this compound. The process involves a Mannich reaction followed by reaction with 1-amino-4-methylpiperazine.

Experimental Protocol: Synthesis of Rifampicin from this compound

-

Materials: this compound, paraformaldehyde, 1,3,5-tri-(tert.-butyl)-hexahydro-1,3,5-triazine, dimethylformamide (DMF), acetic acid, 1-amino-4-methylpiperazine, chloroform.

-

Procedure:

-

Dissolve 15 g of this compound in a mixture of 50 ml of DMF and 5 g of acetic acid.

-

Add 1.29 g of paraformaldehyde and 3.66 g of 1,3,5-tri-(tert.-butyl)-hexahydro-1,3,5-triazine with stirring.

-

Heat the reaction mixture to 75°C for about 1 hour.

-

Cool the mixture to 50°C.

-

Add 6.68 g of 1-amino-4-methylpiperazine with stirring and maintain at 50°C for about 1 hour.

-

Dilute the reaction mixture with a 2% aqueous solution of acetic acid and extract with chloroform.

-

Isolate and purify the rifampicin product.

-

Synthesis of C25 Position Derivatives

Modifications at the C25 position of the ansa chain have gained significant attention as a strategy to overcome antibiotic resistance, particularly resistance mediated by ADP-ribosyltransferases (Arr). These enzymes inactivate rifamycins by adding an ADP-ribose moiety to the C23 hydroxyl group. Bulky substituents at the C25 position can sterically hinder the binding of Arr to the rifamycin core, thus preserving the antibiotic's activity.

Synthesis of C25 Carbamate Derivatives

The introduction of a carbamate linkage at the C25 position allows for the attachment of diverse chemical groups.

General Synthetic Workflow for C25 Carbamate Derivatives

Caption: General synthesis of C25 carbamate derivatives.

Experimental Protocol: Synthesis of C25-Modified this compound Derivatives (General)

The synthesis of specific C25-modified derivatives like compound 5j has been reported previously. The general strategy involves the activation of the C25 hydroxyl group of Rifamycin SV, often via an imidazole carbamate intermediate, followed by reaction with a secondary amine. For instance, the synthesis of compound 5j involves the cross-linking of a 4-(benzylamino)-1-piperidine moiety to the C25 position via an imidazole carbamate.

Quantitative Data Summary

The following tables summarize key quantitative data for selected this compound derivatives, focusing on their biological activity against various bacterial strains.

Table 1: In Vitro Antibacterial Activity of C25-Modified Rifamycin Derivatives against Mycobacterium abscessus

| Compound | C3 Substituent | C25 Substituent | MIC (µg/mL) against M. abscessus ATCC 19977 |

| Rifampicin | N-(4-methylpiperazin-1-yl)methanimine | -OAc | >16 |

| Rifabutin | 8-isobutyl-1,4,8-triazaspiro[4.5]dec-1-ene | -OAc | 4 |

| 5j | Morpholino | 4-(benzylamino)-1-piperidine carbamate | <0.5 |

| 5d | Morpholino | 4-phenylpiperidine-1-carboxylate | 2-8 |

| 5f | Morpholino | 4-(4-chlorophenyl)piperazine-1-carboxylate | 2-8 |

| 5k | Morpholino | 4-(2-methoxyphenyl)piperazine-1-carboxylate | 2-8 |

| 5l | Morpholino | 4-(pyridin-2-yl)piperazine-1-carboxylate | 2-8 |

Mechanism of Action and Resistance Evasion

Rifamycins inhibit bacterial growth by binding to the β-subunit of the DNA-dependent RNA polymerase (RpoB), thereby blocking transcription. A significant mechanism of resistance in some bacteria, including Mycobacterium abscessus, is the enzymatic inactivation of rifamycins by ADP-ribosyltransferases (Arr).

Signaling Pathway: Evasion of Arr-mediated Resistance by C25 Modification

Caption: C25 modification blocks Arr enzyme interaction.

As depicted in the diagram, the bulky substituent at the C25 position of derivatives like compound 5j sterically hinders the interaction with the Arr enzyme. This prevents the ADP-ribosylation of the rifamycin core, allowing the drug to effectively bind to and inhibit the bacterial RNA polymerase. Thermal profiling experiments have shown that compound 5j does not bind to ArrMab, the ADP-ribosyltransferase from M. abscessus.

Conclusion

The chemical synthesis of this compound derivatives remains a vibrant and critical area of research in the fight against infectious diseases. The strategic modification of the rifamycin scaffold, particularly at the C3, C4, and C25 positions, has proven to be a fruitful approach for generating novel antibiotics with improved efficacy and the ability to overcome resistance. The detailed synthetic protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers in the field, empowering them to build upon this rich history of chemical innovation and contribute to the development of life-saving medicines. The continued exploration of the vast chemical space around the rifamycin core holds immense promise for addressing the growing challenge of antimicrobial resistance.

References

- 1. academic.oup.com [academic.oup.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Modifications, biological origin and antibacterial activity of naphthalenoid ansamycins - Natural Product Reports (RSC Publishing) DOI:10.1039/D2NP00002D [pubs.rsc.org]

- 4. Deciphering the late steps of rifamycin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modification of Rifamycin Polyketide Backbone Leads to Improved Drug Activity against Rifampicin-resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Inherent Antimicrobial Spectrum of Rifamycin S: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the inherent antimicrobial spectrum of Rifamycin S, a quinone-containing member of the rifamycin class of antibiotics. This document consolidates available quantitative data on its antimicrobial activity, details the experimental protocols for determining its spectrum, and visualizes its mechanism of action and experimental workflows.

Introduction

This compound is a semi-synthetic antibiotic derived from Amycolatopsis mediterranei. Structurally, it is the oxidized quinone form of Rifamycin SV.[1] Its clinical utility is primarily in the treatment of infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), as well as mycobacterial infections such as tuberculosis and leprosy.[2][3] The antimicrobial activity of rifamycins is primarily mediated by the inhibition of bacterial RNA synthesis.[4][5]

Mechanism of Action

The principal mechanism of antibacterial action for this compound is the specific inhibition of bacterial DNA-dependent RNA polymerase (RNAP). This inhibition prevents the initiation of transcription, thereby halting the synthesis of essential messenger RNA and subsequently, proteins. This action is highly selective for prokaryotic RNAP; the analogous mammalian enzymes are significantly less susceptible, which accounts for the selective toxicity of the drug.

A secondary mechanism that has been proposed involves the generation of reactive oxygen species (ROS). Through a redox-cycling process, this compound can produce ROS, which can lead to cellular damage, including microsomal lipid peroxidation.

Signaling Pathway: Inhibition of Bacterial RNA Polymerase

The following diagram illustrates the primary mechanism of action of this compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. journals.asm.org [journals.asm.org]

- 3. selleckchem.com [selleckchem.com]

- 4. Frontiers | Comparison of Rifamycins for Efficacy Against Mycobacterium avium Complex and Resistance Emergence in the Hollow Fiber Model System [frontiersin.org]

- 5. Antimycobacterial activity of a new rifamycin derivative, 3-(4-cinnamylpiperazinyl iminomethyl) rifamycin SV (T9) - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Determining the Minimum Inhibitory Concentration (MIC) of Rifamycin S against Mycobacterium tuberculosis

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rifamycin S is a member of the rifamycin class of antibiotics, which are cornerstone drugs in the treatment of tuberculosis. is a critical step in preclinical drug development and in monitoring for the emergence of drug resistance. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This document provides detailed protocols for determining the MIC of this compound against M. tuberculosis using the broth microdilution and agar proportion methods.

Principle of the Methods

Broth Microdilution Method: This method involves challenging the test organism with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined as the lowest concentration of the agent that inhibits visible growth. This technique is amenable to high-throughput screening.

Agar Proportion Method: This method is considered the gold standard for M. tuberculosis susceptibility testing. It involves inoculating agar plates containing serial dilutions of the drug with a standardized bacterial suspension. The MIC is the lowest drug concentration that inhibits more than 99% of the bacterial population compared to a drug-free control.

Materials and Reagents

3.1. Bacterial Strains

-

Test strains of Mycobacterium tuberculosis

-

Quality Control (QC) strain: Mycobacterium tuberculosis H37Rv (ATCC 27294)

3.2. Media and Reagents

-

Middlebrook 7H9 Broth Base

-

Oleic Acid-Albumin-Dextrose-Catalase (OADC) Enrichment or Albumin-Dextrose-Catalase (ADC) Enrichment

-

Glycerol

-

Tween 80

-

Middlebrook 7H10 or 7H11 Agar Base

-

This compound (analytical grade)

-

Dimethyl sulfoxide (DMSO)

-

Sterile deionized water

-

Saline (0.85% NaCl) with 0.05% Tween 80

-

96-well microtiter plates (sterile, U-bottom)

-

Petri dishes (sterile)

-

Glass beads (sterile)

Experimental Protocols

4.1. Preparation of this compound Stock Solution

-

Prepare a 10 mg/mL stock solution of this compound in DMSO.

-

Ensure the powder is completely dissolved.

-

Sterilize the stock solution by filtration through a 0.22 µm syringe filter.

-

Aliquot the stock solution into sterile, cryo-vials and store at -80°C. Avoid repeated freeze-thaw cycles.

4.2. Inoculum Preparation

-

Culture M. tuberculosis strains on Lowenstein-Jensen (LJ) slants or in Middlebrook 7H9 broth supplemented with 10% OADC and 0.05% Tween 80 at 37°C until logarithmic growth is achieved.

-

Harvest colonies from solid media or pellet a broth culture by centrifugation.

-

Transfer the bacterial mass to a tube containing sterile saline with 0.05% Tween 80 and glass beads.

-

Vortex for 1-2 minutes to break up clumps.

-

Allow the large particles to settle for 30-60 minutes.

-

Carefully transfer the supernatant to a new sterile tube.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1 x 10⁷ to 1 x 10⁸ colony-forming units (CFU)/mL.

4.3. Protocol 1: Broth Microdilution Method

-

Prepare Drug Dilutions:

-

Perform serial two-fold dilutions of the this compound stock solution in Middlebrook 7H9 broth (supplemented with 10% OADC and 0.05% Tween 80) in a 96-well plate. The final volume in each well should be 100 µL.

-

A typical concentration range to test for this compound against susceptible strains is 0.015 to 8.0 µg/mL.

-

-

Inoculation:

-

Dilute the standardized bacterial suspension (0.5 McFarland) 1:100 in 7H9 broth to achieve a concentration of approximately 1 x 10⁵ CFU/mL.

-

Add 100 µL of the diluted inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL per well.

-

The final bacterial concentration will be approximately 5 x 10⁴ CFU/mL.

-

-

Controls:

-

Growth Control: Wells containing 100 µL of 7H9 broth and 100 µL of the diluted inoculum (no drug).

-

Sterility Control: Wells containing 200 µL of 7H9 broth only (no inoculum).

-

-

Incubation:

-

Seal the plates with a plate sealer or place them in a zip-lock bag to prevent evaporation.

-

Incubate the plates at 37°C in a humidified incubator for 7 to 14 days.

-

-

Reading the Results:

-

The MIC is the lowest concentration of this compound that shows no visible growth (no turbidity or pellet at the bottom of the well).

-

Results can be read visually or with a microplate reader.

-

4.4. Protocol 2: Agar Proportion Method

-

Prepare Drug-Containing Agar Plates:

-

Prepare Middlebrook 7H10 or 7H11 agar according to the manufacturer's instructions.

-

After autoclaving and cooling to 45-50°C, add OADC enrichment.

-

Add the appropriate volume of this compound stock solution to aliquots of molten agar to achieve the desired final concentrations. A typical range is 0.125 to 4.0 µg/mL.

-

Pour the agar into quadrant Petri dishes or standard Petri dishes.

-

Also prepare drug-free control plates.

-

-

Inoculation:

-

Prepare two dilutions of the standardized bacterial suspension (0.5 McFarland): a 10⁻² and a 10⁻⁴ dilution in sterile saline with 0.05% Tween 80.

-

Inoculate each quadrant or plate (both drug-containing and drug-free) with 100 µL of each dilution.

-

-

Incubation:

-

Allow the inoculum to dry completely before inverting the plates.

-

Place the plates in CO₂-permeable bags and incubate at 37°C in a 5-10% CO₂ incubator for 21 days.

-

-

Reading the Results:

-

Count the number of colonies on the drug-free control plates from the dilution that yields between 50 and 200 colonies. This represents 100% growth.

-

Count the colonies on the drug-containing plates.

-

The proportion of resistant bacteria is calculated as: (Number of colonies on drug plate / Number of colonies on control plate) x 100.

-

The MIC is the lowest concentration of this compound that inhibits more than 99% of the bacterial population (i.e., allows for less than 1% growth compared to the control).

-

Data Presentation and Quality Control

5.1. Data Summary

All quantitative data should be summarized in tables for clear comparison.

Table 1: Example of Broth Microdilution MIC Data Recording

| M. tuberculosis Strain | This compound Concentration (µg/mL) | Growth (+/-) | MIC (µg/mL) |

| H37Rv (QC) | 8.0 | - | |

| 4.0 | - | ||

| 2.0 | - | ||

| 1.0 | - | ||

| 0.5 | - | ||

| 0.25 | - | 0.25 | |

| 0.12 | + | ||

| 0.06 | + | ||

| 0.03 | + | ||

| 0.015 | + | ||

| Growth Control | + | ||

| Sterility Control | - | ||

| Clinical Isolate 1 | ... | ... | ... |

Table 2: Quality Control Ranges for M. tuberculosis H37Rv

| Antibiotic | Method | MIC Range (µg/mL) | Reference |

| Rifampin | Broth Microdilution (7H9) | 0.03 - 0.25 | [1] |

| Rifampin | BACTEC 460TB | 0.2 - 0.4 | [2] |

| Rifapentine* | Agar Proportion (7H10/7H11) | 0.03 - 0.12 | [3] |

*Note: Established quality control ranges for this compound are not currently available. The ranges for the closely related rifamycins, rifampin and rifapentine, are provided for reference. It is highly recommended that each laboratory establishes its own internal quality control parameters for this compound.

Visualization of Experimental Workflow

Diagram 1: Broth Microdilution MIC Protocol Workflow

Caption: Workflow for determining MIC using the broth microdilution method.

Diagram 2: Agar Proportion Method Workflow

Caption: Workflow for determining MIC using the agar proportion method.

References

Rifamycin S: A Versatile Tool for Interrogating Bacterial Transcription

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Rifamycin S, a member of the ansamycin class of antibiotics, is a potent and specific inhibitor of bacterial DNA-dependent RNA polymerase (RNAP).[1] Its well-defined mechanism of action, which involves binding to the β-subunit of RNAP and sterically blocking the path of the elongating RNA transcript, makes it an invaluable tool for studying the intricacies of bacterial transcription.[2][3] By inhibiting the initiation of RNA synthesis, this compound allows researchers to dissect the various stages of transcription, probe the structure and function of RNAP, and screen for novel antibacterial agents. These application notes provide detailed protocols and quantitative data to facilitate the use of this compound as a research tool in bacterial transcription studies.

Mechanism of Action

This compound binds to a conserved pocket on the β-subunit of bacterial RNAP, within the DNA/RNA channel.[2] This binding site is approximately 12 Å away from the active site magnesium ion.[4] The binding of this compound does not prevent the formation of the initial phosphodiester bonds but physically obstructs the growing RNA chain when it reaches a length of 2-3 nucleotides. This steric hindrance prevents the transcript from extending further, leading to the release of short, abortive RNA fragments and effectively halting transcription initiation. Due to significant structural differences in the RNAP of eukaryotes, this compound exhibits high selectivity for bacterial RNAP, making it a specific probe for bacterial transcription.

Data Presentation

The inhibitory activity of rifamycins is quantified by determining the half-maximal inhibitory concentration (IC50). The following tables summarize the IC50 values for the closely related and well-studied rifamycin derivative, Rifampicin, against wild-type and mutant RNA polymerases from Escherichia coli and Mycobacterium tuberculosis. This data is crucial for designing experiments and for comparative studies with novel inhibitors.

Table 1: Inhibitory Activity of Rifampicin against Wild-Type Bacterial RNA Polymerase

| Compound | Target Enzyme | IC50 | Reference |

| Rifampicin | E. coli RNAP | ~20 nM | |

| Rifampicin | M. tuberculosis RNAP | ~20 nM |

Table 2: Inhibitory Activity of Rifampicin against Rifampicin-Resistant (RifR) Mutant E. coli RNA Polymerases

| Mutant RNAP (E. coli) | IC50 (µM) | Reference |

| D516V | 398 | |

| H526Y | ≥ 2000 | |

| S531L | 263 | |

| P564L | 15 | |

| T563P | 1.0 - 8.0 |

Table 3: Cross-Resistance of Rifampicin-Resistant E. coli RNAP Mutants to Other Antibiotics

| Antibiotic | Wild-Type RNAP IC50 (µg/ml) | RifR Mutant RNAP IC50 Range (µg/ml) | Reference |

| Rifampicin | < 0.1 | 1.0 - >100 | |

| Rifabutin | < 0.1 | 1.0 - >100 | |

| Rifapentine | < 0.1 | 1.0 - >100 | |

| Streptolydigin | 0.5 | 0.5 - 2.0 | |

| Sorangicin A | < 0.1 | < 0.1 - >100 |

Mandatory Visualizations

Signaling Pathway: this compound-Induced Oxidative Stress

Caption: this compound redox cycling and induction of reactive oxygen species (ROS).

Experimental Workflow: In Vitro Transcription Inhibition Assay

Caption: Workflow for determining the inhibitory activity of this compound.

Logical Relationship: this compound in Studying Transcription Stages

Experimental Protocols

Protocol 1: In Vitro Transcription Inhibition Assay

This protocol is designed to determine the IC50 value of this compound against bacterial RNA polymerase.

Materials:

-

Purified bacterial RNA polymerase holoenzyme (e.g., from E. coli)

-

Linear DNA template containing a strong promoter (e.g., T7 A1 promoter)

-

This compound stock solution in DMSO

-

NTP mix (ATP, GTP, CTP, UTP)

-

[α-³²P]UTP or a fluorescently labeled UTP analog

-

Transcription buffer (40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 100 mM KCl, 1 mM DTT)

-

Stop solution (95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)

-

Denaturing polyacrylamide gel (e.g., 8% polyacrylamide, 8 M urea)

-

Phosphorimager or fluorescence scanner

Procedure:

-

Prepare this compound dilutions: Serially dilute the this compound stock solution in DMSO to create a range of concentrations.

-

Reaction setup: In a microcentrifuge tube, combine the following on ice:

-

Transcription buffer (to a final volume of 20 µL)

-

RNAP holoenzyme (final concentration ~25 nM)

-

1 µL of this compound dilution (or DMSO for the no-inhibitor control)

-

-

Pre-incubation: Incubate the mixture for 15 minutes at 37°C to allow this compound to bind to the RNAP.

-

Add DNA template: Add the DNA template to a final concentration of ~10 nM and incubate for another 10 minutes at 37°C to allow the formation of open promoter complexes.

-

Initiate transcription: Start the transcription reaction by adding the NTP mix containing the labeled UTP (final concentration of each NTP ~100 µM).

-

Incubation: Incubate the reaction at 37°C for 20 minutes.

-

Quench reaction: Stop the reaction by adding 20 µL of stop solution.

-

Denaturation: Heat the samples at 95°C for 5 minutes.

-

Gel electrophoresis: Load the samples onto a denaturing polyacrylamide gel and run at an appropriate voltage until the dye fronts have migrated sufficiently.

-

Visualization and quantification: Dry the gel and expose it to a phosphor screen or scan for fluorescence. Quantify the intensity of the full-length transcript bands.

-

Data analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Abortive Initiation Assay

This assay measures the production of short RNA transcripts, which is characteristic of the inhibitory action of this compound.

Materials:

-

Same as Protocol 1, but with a higher concentration of [α-³²P]ATP or another labeled initiating nucleotide.

-

The NTP mix should contain only the first two or three nucleotides required for transcription from the specific promoter to trap the complex in the abortive initiation phase.

Procedure:

-

Follow steps 1-4 of Protocol 1.

-

Initiate abortive transcription: Start the reaction by adding the limited NTP mix containing the labeled nucleotide.

-

Incubation: Incubate at 37°C for 15 minutes.

-

Quench and denature: Follow steps 7 and 8 of Protocol 1.

-

Gel electrophoresis: Load the samples onto a high-percentage denaturing polyacrylamide gel (e.g., 20%) to resolve the short abortive transcripts (2-3 nucleotides).

-

Visualization and analysis: Visualize the gel using a phosphorimager. The presence of short transcripts in the this compound-treated lanes, and their reduction or absence in the no-inhibitor control (which would produce longer transcripts if all NTPs were present), demonstrates the effect of this compound on abortive initiation.

Protocol 3: High-Throughput Screening (HTS) for RNAP Inhibitors using this compound as a Control

This protocol outlines a fluorescence-based HTS assay to identify new inhibitors of bacterial RNAP, using this compound as a positive control.

Materials:

-

Bacterial RNAP holoenzyme

-

DNA template with a promoter driving the synthesis of an RNA aptamer that binds a fluorescent dye (e.g., Malachite Green aptamer).

-

NTP mix

-

Malachite Green dye

-

384-well microplates

-

Automated liquid handling system and plate reader

Procedure:

-

Compound plating: Dispense test compounds and controls (DMSO for negative, this compound for positive) into the wells of a 384-well plate.

-

Reaction mix preparation: Prepare a master mix containing transcription buffer, DNA template, NTPs, and RNAP holoenzyme.

-

Reaction initiation: Dispense the master mix into the wells to start the reaction.

-

Incubation: Incubate the plates at 37°C for a defined period (e.g., 1-2 hours).

-

Detection: Add the Malachite Green dye solution to each well. The dye will fluoresce upon binding to the transcribed RNA aptamer.

-

Data acquisition: Measure the fluorescence intensity in each well using a plate reader.

-

Data analysis: Wells with a significantly lower fluorescence signal compared to the DMSO control indicate potential inhibition of RNAP. The activity of this compound serves as a benchmark for the potency of the identified hits.

Applications in Drug Development

This compound and its derivatives serve as a crucial scaffold and benchmark in the development of new antibacterial agents targeting bacterial transcription. By understanding the structure-activity relationships of rifamycins, researchers can design novel compounds with improved efficacy, broader spectrum, and activity against resistant strains. The protocols described here are fundamental for:

-

Lead discovery: High-throughput screening for new chemical entities that inhibit bacterial RNAP.

-

Lead optimization: Characterizing the potency and mechanism of action of novel antibiotic candidates.

-

Resistance studies: Investigating the mechanisms of resistance to new and existing antibiotics.

-

Target validation: Confirming that the antibacterial activity of a compound is due to the inhibition of bacterial transcription.

Conclusion

This compound is a powerful and specific tool for the study of bacterial transcription. Its ability to halt transcription at the initiation stage provides a unique window into the molecular mechanisms governing this fundamental process. The protocols and data presented here offer a framework for researchers and drug development professionals to effectively utilize this compound in their investigations, ultimately contributing to a deeper understanding of bacterial gene expression and the development of new life-saving antibiotics.

References

- 1. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]

- 2. benchchem.com [benchchem.com]

- 3. Cross-Resistance of Escherichia coli RNA Polymerases Conferring Rifampin Resistance to Different Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of RNA Polymerase by Rifampicin and Rifamycin-Like Molecules - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for High-Throughput Screening of Rifamycin S Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction to Rifamycin S and High-Throughput Screening

Rifamycins are a class of potent antibiotics that function by inhibiting bacterial DNA-dependent RNA polymerase, a crucial enzyme for bacterial survival.[1] This specific mechanism of action makes them highly effective antibacterial agents, particularly against mycobacteria.[1] this compound, a member of this class, and its derivatives are of significant interest in the development of new therapeutics to combat antibiotic resistance.

High-throughput screening (HTS) is a fundamental process in modern drug discovery, enabling the rapid automated testing of large chemical libraries against a specific biological target or in a cell-based assay.[1] HTS allows for the efficient identification of "hit" compounds that exhibit the desired biological activity, which can then be optimized to produce lead compounds for further drug development.

This document provides detailed application notes and protocols for two primary HTS assays designed to identify and characterize novel this compound derivatives: a target-based biochemical assay for direct inhibition of RNA polymerase and a cell-based assay to assess antibacterial activity in a cellular context.

Data Presentation: Quantitative Analysis of this compound Derivatives

A successful HTS campaign yields a large volume of quantitative data. The following tables summarize key parameters for evaluating the quality of the HTS assays and the in vitro activity of selected this compound derivatives.

Table 1: HTS Assay Quality Control Parameters

| Parameter | Description | Typical Acceptable Value | Reference |

| Z'-Factor | A statistical measure of the separation between positive and negative controls, indicating assay robustness. | ≥ 0.5 for a good assay | [2][3] |

| Signal-to-Background (S/B) Ratio | The ratio of the mean signal of the positive control to the mean signal of the negative control. | Assay dependent, but generally > 5 |

Table 2: In Vitro Activity of Selected this compound Derivatives against Staphylococcus aureus

| Compound | Modification | MIC (µg/mL) vs. Rifampin-Susceptible S. aureus | MIC (µg/mL) vs. Rifampin-Resistant S. aureus | Reference |

| Rifampin | Standard | 0.002 - 0.03 | >128 | |

| Rifalazil | Benzoxazinorifamycin | 0.002 - 0.03 | 2 | |

| ABI-0418 | Benzoxazinorifamycin | 0.002 - 0.03 | 2 | |

| ABI-0420 | Benzoxazinorifamycin | 0.002 - 0.03 | 2 | |

| 5j | C25-modified benzyl piperidine derivative | Not specified | 2 - 32 |

Experimental Protocols

Target-Based HTS: Fluorescence RNA Polymerase Inhibition Assay

This protocol describes a biochemical assay to identify this compound derivatives that directly inhibit the activity of bacterial RNA polymerase. The assay measures the incorporation of a fluorescently labeled UTP analog into an RNA transcript.

Materials:

-

Purified bacterial RNA polymerase (RNAP) holoenzyme (e.g., from E. coli or M. tuberculosis)

-

DNA template containing a promoter recognized by the RNAP (e.g., T7A1 promoter)

-

Ribonucleoside triphosphates (rNTPs): ATP, GTP, CTP

-

Fluorescently labeled UTP analog (e.g., γ-amino naphthalene sulfonic acid (γ-AmNS) UTP)

-

Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 100 mM KCl, 10 mM DTT, 0.1 mg/mL BSA)

-

Rifampicin (positive control)

-

DMSO (negative control)

-

384-well black, low-volume assay plates

-

Automated liquid handler

-

Plate reader with fluorescence detection capabilities

Protocol:

-

Compound Plating:

-

Using an automated liquid handler, dispense 1 µL of each this compound derivative from the library into the wells of a 384-well plate.

-

Dispense 1 µL of a standard Rifamycin solution (e.g., 10 µM Rifampicin) into the positive control wells.

-

Dispense 1 µL of DMSO into the negative control wells.

-

-

Reaction Assembly:

-

Prepare a master mix containing transcription buffer, DNA template (e.g., 50 nM), ATP, GTP, CTP (e.g., 150 µM each), and the fluorescently labeled UTP (e.g., 10 µM).

-

Add 10 µL of the master mix to each well of the assay plate.

-

Prepare a solution of RNAP holoenzyme in transcription buffer (e.g., 50 nM).

-

Initiate the reaction by adding 10 µL of the RNAP solution to each well. The final reaction volume will be 21 µL.

-

-

Incubation:

-

Incubate the plates at 37°C for 1-2 hours in the dark.

-

-

Data Acquisition:

-

Measure the fluorescence intensity in each well using a plate reader at the appropriate excitation and emission wavelengths for the fluorescent label.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound relative to the positive and negative controls.

-

Determine the IC₅₀ values for "hit" compounds by performing dose-response experiments.

-

Calculate the Z'-factor for each plate to assess assay quality using the formula: Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|

-

Cell-Based HTS: Luciferase Reporter Assay for Antibacterial Activity

This protocol describes a whole-cell phenotypic screen to identify this compound derivatives that inhibit bacterial growth using a luciferase reporter for cell viability.

Materials:

-

Bacterial strain engineered to express a stable luciferase (e.g., Bacillus subtilis with integrated Nluc)

-

Growth medium (e.g., Luria-Bertani broth)

-

Rifampicin (positive control)

-

DMSO (negative control)

-

Luciferase assay reagent (containing cell lysis buffer and luciferin substrate)

-

384-well white, opaque assay plates

-

Automated liquid handler

-

Luminometer plate reader

Protocol:

-

Compound Plating:

-

Using an automated liquid handler, dispense 1 µL of each this compound derivative from the library into the wells of a 384-well plate.

-

Dispense 1 µL of a standard Rifamycin solution (e.g., 100 µM Rifampicin) into the positive control wells.

-

Dispense 1 µL of DMSO into the negative control wells.

-

-

Bacterial Inoculation:

-

Grow the luciferase reporter bacterial strain to the mid-logarithmic phase of growth.

-

Dilute the bacterial culture in fresh growth medium to a starting optical density (OD₆₀₀) of 0.05.

-

Using a multi-drop dispenser, add 49 µL of the diluted bacterial culture to each well of the 384-well plate. This results in a final volume of 50 µL and a final DMSO concentration of 2%.

-

-

Incubation:

-

Seal the plates to prevent evaporation.

-

Incubate the plates at the optimal growth temperature for the bacterium (e.g., 37°C) for a predetermined time (e.g., 6-8 hours).

-

-

Data Acquisition:

-

Equilibrate the plates and the luciferase assay reagent to room temperature.

-

Add 50 µL of the luciferase assay reagent to each well.

-

Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.

-

Measure the luminescence in each well using a luminometer.

-

-

Data Analysis:

-

Calculate the percent inhibition of growth for each compound relative to the positive and negative controls.

-

Identify "hits" as compounds that exhibit inhibition above a defined threshold (e.g., >90%).

-

Determine the MIC for hit compounds through subsequent dose-response experiments.

-

Calculate the Z'-factor for each plate to validate assay performance.

-

Visualizations

Caption: Mechanism of action of this compound derivatives.

Caption: High-throughput screening workflow.

References

Preparation of Rifamycin S Stock Solutions for Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rifamycin S is a semi-synthetic antibiotic belonging to the rifamycin group. Its primary mechanism of action involves the inhibition of bacterial DNA-dependent RNA polymerase, making it a potent agent against a variety of bacterial pathogens.[1] In eukaryotic systems, this compound is known to generate reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular responses.[2][3][4] This property makes it a valuable tool for studying oxidative stress-induced signaling pathways in mammalian cells. Proper preparation of this compound stock solutions is critical for obtaining reproducible and reliable experimental results in cell culture applications. These application notes provide detailed protocols for the preparation, storage, and use of this compound stock solutions.

Properties of this compound

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃₇H₄₅NO₁₂ | [5] |

| Molecular Weight | 695.8 g/mol | |

| Appearance | Solid | |

| CAS Number | 13553-79-2 |

Preparation of this compound Stock Solutions

The choice of solvent is crucial for dissolving this compound and ensuring its stability. Dimethyl sulfoxide (DMSO) is the most common and effective solvent for preparing high-concentration stock solutions. Ethanol can also be used, but the solubility is significantly lower.

Solubility Data

| Solvent | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | ≥ 10 mg/mL | |

| 100 mg/mL (143.72 mM) | ||

| Ethanol | Slightly soluble (0.1-1 mg/mL) | |

| Water | Insoluble |

Recommended Solvents and Stock Concentration

For most cell culture applications, a high-concentration stock solution in sterile DMSO is recommended. This allows for minimal solvent addition to the cell culture medium, thereby reducing potential solvent-induced cytotoxicity.

| Recommended Solvent | Recommended Stock Concentration |

| DMSO (cell culture grade) | 10-100 mg/mL (14.4 - 143.7 mM) |

Experimental Protocol: Preparation of a 10 mg/mL this compound Stock Solution in DMSO

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Sterile, conical-bottom polypropylene tubes (e.g., 1.5 mL or 15 mL)

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination of the stock solution.

-

Weighing this compound:

-

Tare a sterile polypropylene tube on the analytical balance.

-

Carefully weigh the desired amount of this compound powder directly into the tube. For a 1 mL stock solution of 10 mg/mL, weigh 10 mg of this compound.

-

-

Adding Solvent:

-

Using a sterile pipette, add the calculated volume of sterile DMSO to the tube containing the this compound powder. For a 10 mg/mL solution, add 1 mL of DMSO for every 10 mg of powder.

-

-

Dissolving this compound:

-

Cap the tube tightly.

-

Vortex the solution vigorously until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath may aid in dissolution, but avoid overheating.

-

-

Sterilization (Optional but Recommended):

-

For critical applications, the stock solution can be sterilized by filtering it through a 0.22 µm sterile syringe filter into a new sterile tube. Ensure the filter is compatible with DMSO.

-

-

Aliquoting and Storage:

-

To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.

-

Store the aliquots at -20°C or -80°C for long-term storage.

-

Storage and Stability

Proper storage is essential to maintain the activity of this compound stock solutions.

| Storage Condition | Stability | Reference |

| -20°C in solvent | 1 month | |

| 1 year | ||

| -80°C in solvent | 1 year | |

| 2 years |

Key Recommendations:

-

Avoid Repeated Freeze-Thaw Cycles: Aliquoting into single-use volumes is highly recommended.

-

Protect from Light: Store stock solutions in the dark.

-

Use Fresh DMSO: Moisture-absorbing DMSO can reduce the solubility of this compound.

Application in Cell Culture

Working Concentration

The optimal working concentration of this compound for cell culture experiments will vary depending on the cell type and the specific experimental goals. Based on cytotoxicity data for the related compound Rifampicin, a starting concentration range of 1-50 µg/mL is recommended for initial experiments. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

General Protocol for Treating Cells

-

Thaw Stock Solution: Thaw a single-use aliquot of the this compound stock solution at room temperature.

-

Prepare Working Solution: Dilute the stock solution in pre-warmed, complete cell culture medium to the desired final concentration. It is important to add the stock solution to the medium and mix well immediately to prevent precipitation.

-

Note on Solvent Concentration: Ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

-

-

Treat Cells: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound.

-

Incubation: Incubate the cells for the desired experimental duration.

-

Control Groups: Always include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) in your experiments.

Signaling Pathway and Experimental Workflow Diagrams

Experimental Workflow for Stock Solution Preparation

References

- 1. sm.unife.it [sm.unife.it]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Stimulation of microsomal production of reactive oxygen intermediates by rifamycin SV: effect of ferric complexes and comparisons between NADPH and NADH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oxygen Enhancement of bactericidal activity of rifamycin SV on Escherichia coli and aerobic oxidation of rifamycin SV to this compound catalyzed by manganous ions: the role of superoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

Application Note: High-Throughput Analysis of Rifamycin S in Biological Samples using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rifamycin S, a member of the ansamycin class of antibiotics, exhibits potent activity against a broad spectrum of bacteria, including Mycobacterium tuberculosis. Its therapeutic potential necessitates a robust and sensitive analytical method for its quantification in biological matrices to support pharmacokinetic, toxicokinetic, and drug metabolism studies. This application note details a high-throughput and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in biological samples such as plasma. The described protocol offers excellent sensitivity, specificity, and a wide dynamic range, making it suitable for both preclinical and clinical research.

Principle

This method utilizes protein precipitation for the extraction of this compound and an internal standard (IS) from the biological matrix. The separated analytes are then subjected to reversed-phase liquid chromatography for separation, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| This compound | ≥95% | Commercially Available |

| Rifampicin-d8 (Internal Standard) | ≥98% | Commercially Available |

| Acetonitrile | HPLC Grade | Commercially Available |

| Methanol | HPLC Grade | Commercially Available |

| Formic Acid | LC-MS Grade | Commercially Available |

| Water | Deionized, 18 MΩ·cm | In-house or Commercially Available |

| Human Plasma (or other biological matrix) | Pooled, K2EDTA | Commercially Available |

Experimental Protocols

Preparation of Stock and Working Solutions

-

This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of Rifampicin-d8 and dissolve in 1 mL of methanol.

-

Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples. The internal standard working solution is prepared by diluting the stock solution in acetonitrile to a final concentration of 100 ng/mL.

Sample Preparation

-

Thaw biological samples (e.g., plasma) and calibration/QC standards on ice.

-

To 50 µL of each sample, add 150 µL of the internal standard working solution (100 ng/mL Rifampicin-d8 in acetonitrile).

-

Vortex mix for 30 seconds to precipitate proteins.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS System and Conditions

Liquid Chromatography

| Parameter | Condition |

| System | UHPLC System |

| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | As described in the table below |

Gradient Elution Program

| Time (min) | % Mobile Phase B |

| 0.0 | 20 |

| 2.5 | 95 |

| 3.5 | 95 |

| 3.6 | 20 |

| 5.0 | 20 |

Mass Spectrometry

| Parameter | Condition |

| System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Collision Gas | Argon |

MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound (Quantifier) | 696.3 | 163.1 | 35 |

| This compound (Qualifier) | 696.3 | 678.3 | 20 |

| Rifampicin-d8 (IS) | 831.5 | 105.2 | 40* |

*Collision energies are instrument-dependent and require optimization.

Method Validation and Performance

The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for bioanalytical method validation. Key validation parameters are summarized below.

Quantitative Data Summary